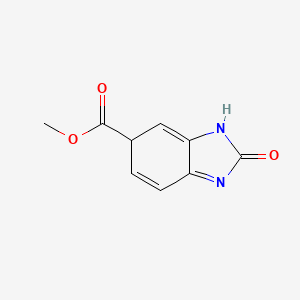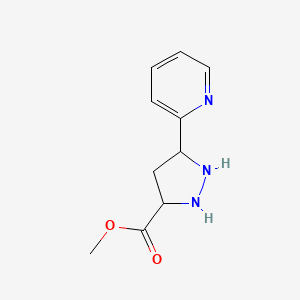
3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid is a synthetic organic compound that features a chlorophenyl group, an acetamidobenzenesulfonamido group, and a propanoic acid moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the chlorophenyl group.
Introduction of the Acetamidobenzenesulfonamido Group: This step may involve sulfonation followed by acylation to introduce the acetamido group.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully selected to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanoic acid moiety.
Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-3-(4-nitrobenzenesulfonamido)propanoic acid
- 3-(2-Chlorophenyl)-3-(4-methylbenzenesulfonamido)propanoic acid
Uniqueness
The unique combination of functional groups in 3-(2-Chlorophenyl)-3-(4-acetamidobenzenesulfonamido)propanoic acid may confer specific properties, such as enhanced biological activity or stability, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H17ClN2O5S |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-3-(2-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C17H17ClN2O5S/c1-11(21)19-12-6-8-13(9-7-12)26(24,25)20-16(10-17(22)23)14-4-2-3-5-15(14)18/h2-9,16,20H,10H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
PLNZCUGLUFJRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


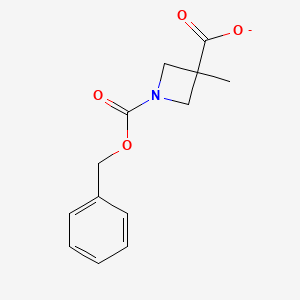
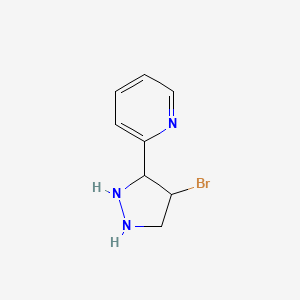
![2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)
![ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360095.png)

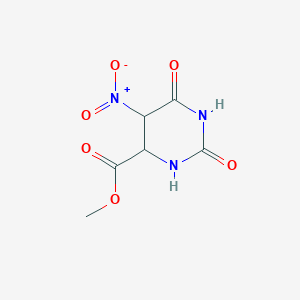
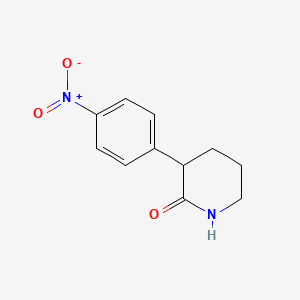
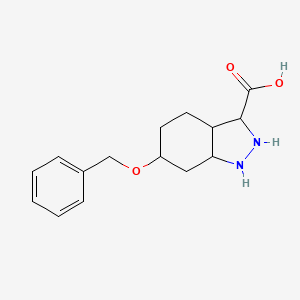
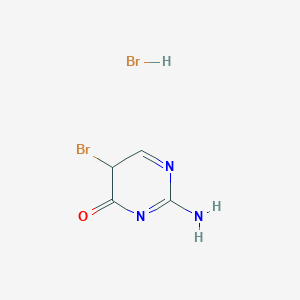
![(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12360135.png)
![5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12360145.png)
